2-(1,3-benzodioxol-5-yl)-5-(4-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
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Overview
Description
2-(1,3-benzodioxol-5-yl)-5-(4-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex organic compound that features a unique combination of benzodioxole, chlorobenzyl, and pyrazolopyrazinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzodioxol-5-yl)-5-(4-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Synthesis of the Pyrazolopyrazinone Core: This involves the condensation of appropriate hydrazine derivatives with diketones or ketoesters, followed by cyclization.
Introduction of the Chlorobenzyl Group: This step often involves a nucleophilic substitution reaction where a chlorobenzyl halide reacts with the pyrazolopyrazinone intermediate.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could involve continuous flow reactors for better control over reaction parameters and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the pyrazolopyrazinone core, potentially converting it to a dihydropyrazinone.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyrazinone derivatives.
Substitution: Various substituted pyrazolopyrazinones depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting neurological or oncological pathways.
Biological Studies: The compound can be used to study enzyme interactions, receptor binding, and cellular pathways due to its unique structure.
Industrial Applications: It may find use in the synthesis of advanced materials or as a precursor in the production of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(1,3-benzodioxol-5-yl)-5-(4-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is not fully elucidated but is believed to involve:
Molecular Targets: Potential targets include enzymes such as kinases or phosphatases, and receptors in the central nervous system.
Pathways Involved: The compound may modulate signaling pathways related to cell proliferation, apoptosis, or neurotransmission.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-benzodioxol-5-yl)-5-benzylpyrazolo[1,5-a]pyrazin-4(5H)-one: Lacks the chlorine atom, which may affect its biological activity and reactivity.
2-(1,3-benzodioxol-5-yl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one: Contains a methyl group instead of chlorine, potentially altering its pharmacokinetic properties.
Uniqueness
The presence of the chlorobenzyl group in 2-(1,3-benzodioxol-5-yl)-5-(4-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one may confer unique binding properties and reactivity, making it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-[(4-chlorophenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O3/c21-15-4-1-13(2-5-15)11-23-7-8-24-17(20(23)25)10-16(22-24)14-3-6-18-19(9-14)27-12-26-18/h1-10H,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJEOLQJWWYTIHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN4C=CN(C(=O)C4=C3)CC5=CC=C(C=C5)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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